molecular formula C6H8O6S B1383943 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid CAS No. 2059948-72-8

2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid

Cat. No. B1383943
M. Wt: 208.19 g/mol
InChI Key: PGBGBZSNXSBKQU-UHFFFAOYSA-N
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Description

2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C6H8O6S . It has a molecular weight of 208.18 . This compound is used for research purposes .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid has been utilized in various chemical syntheses and reactions. For instance, Kondo, Matsui, and Negishi (1974) demonstrated its use in the synthesis of 2,2-dimethylcyclopropanecarbaldehydes through a base-promoted addition reaction and subsequent cyclization (Kondo, Matsui, & Negishi, 1974). Additionally, its role in the synthesis of benzothiazoles from carboxylic acids was explored by Sharghi and Asemani (2009), highlighting its versatility in chemical synthesis (Sharghi & Asemani, 2009).

Microbial Metabolism and Environmental Impact

  • The compound plays a significant role in the biogeochemical cycling of sulfur, as detailed by Kelly and Murrell (1999). They described how methanesulfonic acid, a related compound, is utilized by various aerobic bacteria for growth, emphasizing its environmental significance (Kelly & Murrell, 1999).

Catalytic Applications

  • The acid's derivatives have been shown to be effective catalysts in various chemical reactions. For example, its use in the reductive ring-opening of O-benzylidene acetals was investigated by Zinin et al. (2007), proving its efficacy as a substitute for ethereal HCl in specific reactions (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

Luminescence Sensing and Environmental Applications

  • In the field of materials science, Zhao et al. (2017) demonstrated the use of thiophene-based metal-organic frameworks, incorporating a similar dicarboxylic acid, for luminescence sensing and environmental contaminant removal (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Advanced Organic Synthesis

  • The compound is also instrumental in advanced organic synthesis techniques. Kananovich, Hurski, and Kulinkovich (2007) explored its use in the stereoselective preparation of trisubstituted olefins, demonstrating its utility in creating complex organic structures (Kananovich, Hurski, & Kulinkovich, 2007).

properties

IUPAC Name

2-methylsulfonylcyclopropane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6S/c1-13(11,12)3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBGBZSNXSBKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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